molecular formula C16H10Cl2N2O2 B4893506 2-amino-4-(2,3-dichlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile

2-amino-4-(2,3-dichlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile

Cat. No. B4893506
M. Wt: 333.2 g/mol
InChI Key: YXWCVXDZDUUMES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-4-(2,3-dichlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile, also known as ADPC, is a synthetic compound that belongs to the class of chromene derivatives. It has been extensively studied for its potential therapeutic applications in various diseases due to its unique chemical structure and pharmacological properties.

Scientific Research Applications

Synthesis and Crystal Structure

  • The compound has been synthesized through various reactions, often involving 4-hydroxycoumarin and dichlorobenzaldehyde. For example, one study demonstrated its synthesis using KF-montmorillonite as a catalyst, highlighting its crystal structure through X-ray diffraction (Shi et al., 2004).

Anticancer Properties

  • A significant aspect of research on this compound revolves around its anticancer properties. It has shown promising results in inhibiting tyrosine kinase receptors, which are critical in cancer cell proliferation. A study conducted in vitro anti-proliferative assays against various cancer cell lines, indicating its potential as a cytotoxic agent (El-Agrody et al., 2022).

Green Chemistry Applications

  • Researchers have focused on developing greener synthesis methods for such compounds. For instance, one study reported the synthesis of substituted chromenes, including 2-amino-4-(2,3-dichlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile, using Rochelle salt as a novel green catalyst (El-Maghraby, 2014).

Electrocatalytic Assembling

  • Electrocatalysis has been employed for assembling derivatives of this compound. One study utilized an electrocatalytic multicomponent chain transformation to achieve high yields under mild conditions (Vafajoo et al., 2014).

Antimicrobial Activity

  • The antimicrobial efficacy of this compound has also been explored. Some studies have assessed its bactericidal and fungicidal effects, demonstrating favorable activities compared to reference antimicrobial agents (Okasha et al., 2022).

These studies underscore the multifaceted nature of 2-amino-4-(2,3-dichlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile, with its potential in anticancer therapy, green chemistry, and antimicrobial applications. The compound continues to be a topic of interest for further research and development in these

Based on the recent scientific research, "2-amino-4-(2,3-dichlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile" and its derivatives have been explored for various applications, excluding drug use, dosage, and side effects. Here are some key areas of research:

Anticancer Properties and Mechanism of Action

  • The compound has demonstrated significant anticancer properties. A study revealed that its derivative, synthesized through a reaction involving 4-methoxynaphthalen-1-ol and 2,3-dichlorobenzaldehyde, showed strong cytotoxic potency against various cancer cell lines. It also exhibited promising inhibition efficacy against EGFR and VEGFR-2 kinases, which are crucial in cancer development (El-Agrody et al., 2022).

Green Synthesis Approaches

  • The compound has been synthesized using greener methods. A study highlighted the preparation of various derivatives, including 2-amino-4-(2,3-dichlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile, via a one-pot three-component reaction with Rochelle salt as a catalyst. This approach is significant for its environmentally friendly and sustainable nature (El-Maghraby, 2014).

Electrocatalytic Synthesis

  • Electrocatalytic methods have been employed to synthesize derivatives of the compound. These methods offer a simple, mild, and efficient procedure, which is advantageous for large-scale production (Vafajoo et al., 2014).

Antimicrobial Activities

  • The antimicrobial efficacy of the compound and its derivatives has also been a focus of research. Studies have evaluated their bactericidal and fungicidal effects, finding that certain derivatives exhibit significant antimicrobial activities, comparable to reference agents (Okasha et al., 2022).

properties

IUPAC Name

2-amino-4-(2,3-dichlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O2/c17-12-3-1-2-10(15(12)18)14-9-5-4-8(21)6-13(9)22-16(20)11(14)7-19/h1-6,14,21H,20H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWCVXDZDUUMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-4-(2,3-dichlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-amino-4-(2,3-dichlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile
Reactant of Route 2
2-amino-4-(2,3-dichlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
2-amino-4-(2,3-dichlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile
Reactant of Route 4
2-amino-4-(2,3-dichlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile
Reactant of Route 5
2-amino-4-(2,3-dichlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile
Reactant of Route 6
2-amino-4-(2,3-dichlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.